molecular formula C7H9N3O2 B11743474 1-Cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

1-Cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11743474
M. Wt: 167.17 g/mol
InChI Key: DWZBOOLFJQWLQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the triazole family. This compound is characterized by its unique structure, which includes a cyclopropyl group, a methyl group, and a carboxylic acid functional group attached to a triazole ring. The molecular formula of this compound is C7H9N3O2, and it has a molecular weight of 167.17 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can be synthesized through various synthetic routes. One common method involves the cycloaddition of aryl azides to phosphorus ketoylides, which provides a convenient pathway for the synthesis of 1,5-disubstituted 1,2,3-triazoles . Another approach involves the decarboxylation of 1H-1,2,3-triazole-4-carboxylic acid derivatives, which proceeds smoothly with nearly quantitative yields .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The triazole ring can undergo substitution reactions with various reagents to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction may produce alcohols or other reduced forms.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-Cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific combination of cyclopropyl, methyl, and carboxylic acid groups attached to the triazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

1-cyclopropyl-5-methyltriazole-4-carboxylic acid

InChI

InChI=1S/C7H9N3O2/c1-4-6(7(11)12)8-9-10(4)5-2-3-5/h5H,2-3H2,1H3,(H,11,12)

InChI Key

DWZBOOLFJQWLQX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2CC2)C(=O)O

Origin of Product

United States

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